molecular formula C7H7BrN2 B1374999 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-36-1

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B1374999
M. Wt: 199.05 g/mol
InChI Key: MEOZGVJCHUMHCL-UHFFFAOYSA-N
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Patent
US09433622B2

Procedure details

To a solution of 58 (1 g, crude) in MeOH (5 mL) was added MeOH—NH3 (5 mL) at 0° C. and stirred at rt for overnight. The reaction mixture was evaporated to obtain the desired compound (600 mg, crude) as a brown liquid. Rf: 0.2 (10% MeOH/CHCl3). The crude compound was used in the next step without further purification; (m/z): 199, 201 [MH]+.
Name
58
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:14]OS(C)(=O)=O)[C:5]([CH2:8]OS(C)(=O)=O)=[N:6][CH:7]=1.CO.[NH3:22]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[CH2:14][NH:22][CH2:8][C:5]2=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
58
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)COS(=O)(=O)C)COS(=O)(=O)C
Name
Quantity
5 mL
Type
reactant
Smiles
CO.N
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.